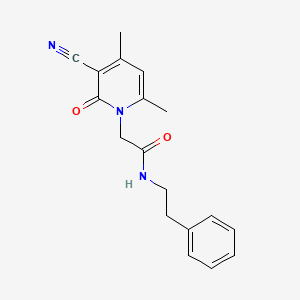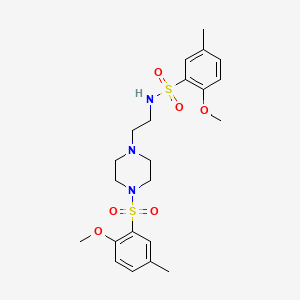
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide, also known as CDP323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of pyridine-2-ones and has a molecular weight of 311.36 g/mol.
Mechanism of Action
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the activation of immune cells. By inhibiting BTK, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can reduce the activation of immune cells and prevent the development of certain diseases.
Biochemical and Physiological Effects:
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide has been shown to have several biochemical and physiological effects in the body. The compound can reduce the activation of immune cells and prevent the release of inflammatory cytokines, which can lead to the development of various diseases. 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can also reduce the production of reactive oxygen species, which can damage cells and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide. One potential area of research is the development of more potent and selective BTK inhibitors based on the structure of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide. Another area of research is the investigation of the therapeutic potential of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide in other diseases, such as rheumatoid arthritis and lupus. Additionally, the use of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide in combination with other therapeutic agents may also be explored as a potential treatment strategy for various diseases.
Synthesis Methods
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can be synthesized using a multi-step process involving the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with N-phenethyl-2-bromoacetamide. The resulting product is then purified using column chromatography to obtain pure 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide.
Scientific Research Applications
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the immune system and the development of certain diseases.
properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-10-14(2)21(18(23)16(13)11-19)12-17(22)20-9-8-15-6-4-3-5-7-15/h3-7,10H,8-9,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRJJBFWJJFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCCC2=CC=CC=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2444290.png)


![4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2444295.png)


![4-[3-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2444300.png)


![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2444304.png)

![5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2444306.png)